1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(3-phenylpropyl)urea
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Description
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C20H25N3O3S and its molecular weight is 387.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis in Supramolecular Chemistry
Glycolurils, including compounds similar to 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(3-phenylpropyl)urea, are used in supramolecular chemistry. These compounds serve as building blocks due to their pharmacological properties (antibacterial, nootropic, neurotropic agents, etc.), and their applications in the synthesis of explosives and gelators (Kravchenko, Baranov, & Gazieva, 2018).
Herbicidal Activity
Specific urea derivatives demonstrate significant herbicidal activity. The synthesis and structure-activity relationship of these compounds, including phenyl ureas, have been studied, showing promise in selective herbicidal applications (Zhou, Qiu, Feng, & Chen, 1999).
Applications in Organic Synthesis
Urea derivatives are used in organic synthesis, such as in conjugate additions to cinnamoyl derivatives. These reactions can yield products with multiple stereogenic centers, useful in the synthesis of complex organic molecules (Gaul & Seebach, 2002).
Catalytic Reactions
The compound's structure, similar to urea derivatives, has applications in catalytic reactions, such as oxidative carbonylation. This process is essential in synthesizing high-value molecules like oxamides and oxazolidinones from simple building blocks (Mancuso et al., 2015).
Antiparkinsonian and Neuroprotective Properties
Urea derivatives, especially phenyl ureas, have been evaluated for their antiparkinsonian activities and neuroprotective properties. They have shown effectiveness in treating Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).
Neuropeptide Receptor Antagonism
Trisubstituted phenyl urea derivatives act as antagonists to neuropeptide receptors. These compounds, including 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, have potential applications in treating conditions related to neuropeptide receptor activities (Fotsch et al., 2001).
Catalysis in Organic Synthesis
The compound’s structure, similar to urea derivatives, can be used in catalysis for the synthesis of carbamates, ureas, and oxazolidinones, demonstrating versatility in organic synthesis (Peng et al., 2008).
Properties
IUPAC Name |
1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(3-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-16-10-11-18(23-13-6-14-27(23,25)26)15-19(16)22-20(24)21-12-5-9-17-7-3-2-4-8-17/h2-4,7-8,10-11,15H,5-6,9,12-14H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFMLPBKHAVTOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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